molecular formula C10H22N2 B13496010 N,2-Dimethyl-1-piperidinepropanamine CAS No. 85723-73-5

N,2-Dimethyl-1-piperidinepropanamine

Cat. No.: B13496010
CAS No.: 85723-73-5
M. Wt: 170.30 g/mol
InChI Key: WUTBICCRPDMBRD-UHFFFAOYSA-N
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Description

N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine is a chemical compound that belongs to the class of amines It features a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine typically involves the alkylation of 2-methylpiperidine with N-methylpropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon may be used to enhance the reaction efficiency. The process is optimized to minimize by-products and ensure the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Amides or ketones.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(2-methylpiperidin-1-yl)propan-2-amine
  • N-ethyl-3-(2-methylpiperidin-1-yl)propan-1-amine
  • N-methyl-3-(3-methylpiperidin-1-yl)propan-1-amine

Uniqueness

N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

85723-73-5

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine

InChI

InChI=1S/C10H22N2/c1-10-6-3-4-8-12(10)9-5-7-11-2/h10-11H,3-9H2,1-2H3

InChI Key

WUTBICCRPDMBRD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCNC

Origin of Product

United States

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